![molecular formula C13H19FN2O3 B2752165 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334369-02-6](/img/structure/B2752165.png)
1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
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Description
1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as GSK-3β inhibitor and has been extensively studied for its mechanism of action and biochemical effects.
Scientific Research Applications
Potential in Drug Discovery and Pharmacokinetics
Urea derivatives, including those similar to 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, have been explored for their potential in treating various diseases. For example, AR-A014418, a closely related compound, shows potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. It was synthesized with deuterium labeling to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetics studies, highlighting its relevance in drug absorption and distribution research (Liang, Wang, Yan, & Wang, 2020).
Chemical Synthesis and Methodology Development
Research on urea derivatives often focuses on developing novel chemical synthesis methods. For instance, N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles were synthesized, demonstrating the versatility of urea compounds in chemical reactions and the potential for generating diverse molecules for further study (Harutyunyan, 2016). Additionally, the cocondensation of urea with methylolphenols under acidic conditions was investigated, which is relevant for understanding the polymerization processes and the formation of complex urea derivatives (Tomita & Hse, 1992).
Insights into Biological Mechanisms
Urea derivatives from natural sources, like Pentadiplandra brazzeana, have been isolated and studied for their structures using spectroscopic techniques. This research not only contributes to the understanding of natural compounds but also opens avenues for exploring biological activities related to urea derivatives (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-13(18,9-19-2)8-16-12(17)15-7-10-3-5-11(14)6-4-10/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWHBPPOBFJKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
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